molecular formula C18H15Cl2FN4 B11629700 N,N'-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine

N,N'-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine

Cat. No.: B11629700
M. Wt: 377.2 g/mol
InChI Key: BDZBZDSRPOKFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-BIS(3-CHLORO-4-METHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE: is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of chloro, methyl, and fluorine substituents on a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(3-CHLORO-4-METHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenylamine and 5-fluoropyrimidine-2,4-diamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(3-CHLORO-4-METHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N2,N4-BIS(3-CHLORO-4-METHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE finds applications in various scientific research areas due to its unique properties. It is used in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N2,N4-BIS(3-CHLORO-4-METHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-BIS(3-CHLORO-4-METHYLPHENYL)-6-MORPHOLINO-1,3,5-TRIAZINE-2,4-DIAMINE
  • N2,N4-BIS(3-CHLORO-4-METHYLPHENYL)-6-MORPHOLINO-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

Compared to similar compounds, N2,N4-BIS(3-CHLORO-4-METHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable tool for research and industrial applications.

Properties

Molecular Formula

C18H15Cl2FN4

Molecular Weight

377.2 g/mol

IUPAC Name

2-N,4-N-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C18H15Cl2FN4/c1-10-3-5-12(7-14(10)19)23-17-16(21)9-22-18(25-17)24-13-6-4-11(2)15(20)8-13/h3-9H,1-2H3,(H2,22,23,24,25)

InChI Key

BDZBZDSRPOKFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.